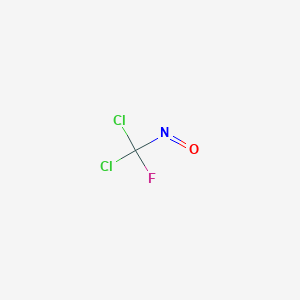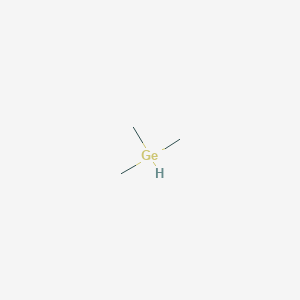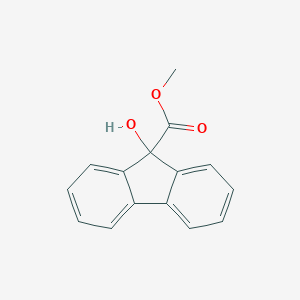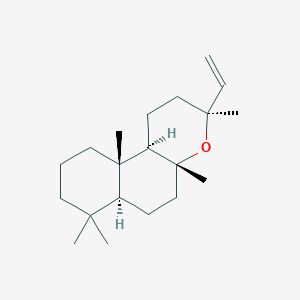
Methane, dichlorofluoronitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane, dichlorofluoronitroso- (CF2ClNO) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. The compound is synthesized through a complex process that involves several steps.
Mecanismo De Acción
Methane, dichlorofluoronitroso- is a highly reactive molecule that can react with a variety of functional groups in proteins. It can react with thiol groups in cysteine residues, amino groups in lysine residues, and imidazole groups in histidine residues. The reaction of Methane, dichlorofluoronitroso- with these functional groups can lead to the formation of adducts, which can alter the structure and function of proteins.
Efectos Bioquímicos Y Fisiológicos
Methane, dichlorofluoronitroso- has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes, receptors, and ion channels. It can also induce protein modifications, such as nitrosylation and oxidation. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methane, dichlorofluoronitroso- has several advantages for use in lab experiments. It is a highly reactive molecule that can react with a variety of functional groups in proteins. It is also a stable compound that can be stored for long periods of time. However, Methane, dichlorofluoronitroso- has some limitations. It is a toxic compound that can be harmful to humans and animals. It is also a volatile compound that can be difficult to handle.
Direcciones Futuras
There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research. One direction is the use of Methane, dichlorofluoronitroso- as a tool for studying protein-protein interactions. Methane, dichlorofluoronitroso- can be used to selectively modify specific amino acid residues in proteins, which can be used to study protein-protein interactions. Another direction is the use of Methane, dichlorofluoronitroso- in the development of new drugs. Methane, dichlorofluoronitroso- has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, methane, dichlorofluoronitroso- (Methane, dichlorofluoronitroso-) is a synthetic compound that has been used in scientific research for several decades. It is a highly reactive molecule that has been used as a tool for studying various biochemical and physiological processes. Methane, dichlorofluoronitroso- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Methane, dichlorofluoronitroso- in scientific research, including the study of protein-protein interactions and the development of new drugs.
Métodos De Síntesis
The synthesis of Methane, dichlorofluoronitroso- is a complex process that involves several steps. The first step is the synthesis of dichlorofluoromethane (CF2Cl2) through the reaction of chloroform (CHCl3) and hydrogen fluoride (HF). The second step involves the reaction of CF2Cl2 with nitrous oxide (N2O) to form Methane, dichlorofluoronitroso-. The reaction is carried out under high pressure and temperature conditions.
Aplicaciones Científicas De Investigación
Methane, dichlorofluoronitroso- has been used in scientific research as a tool for studying various biochemical and physiological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Methane, dichlorofluoronitroso- is also used as a probe to study the structure and function of proteins.
Propiedades
Número CAS |
1495-28-9 |
|---|---|
Nombre del producto |
Methane, dichlorofluoronitroso- |
Fórmula molecular |
CCl2FNO |
Peso molecular |
131.92 g/mol |
Nombre IUPAC |
dichloro-fluoro-nitrosomethane |
InChI |
InChI=1S/CCl2FNO/c2-1(3,4)5-6 |
Clave InChI |
LRVFUYBONDNIOA-UHFFFAOYSA-N |
SMILES |
C(N=O)(F)(Cl)Cl |
SMILES canónico |
C(N=O)(F)(Cl)Cl |
Otros números CAS |
1495-28-9 |
Sinónimos |
Dichlorofluoronitrosomethane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)






